3,5-Bis[2-(4-fluorophenyl)ethynyl]pyridine
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Overview
Description
3,5-Bis[2-(4-fluorophenyl)ethynyl]pyridine is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a pyridine ring via ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[2-(4-fluorophenyl)ethynyl]pyridine typically involves the Sonogashira coupling reaction. This reaction is performed by reacting 3,5-dibromopyridine with 4-fluorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis on a larger scale. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis[2-(4-fluorophenyl)ethynyl]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,5-Bis[2-(4-fluorophenyl)ethynyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,5-Bis[2-(4-fluorophenyl)ethynyl]pyridine is primarily related to its ability to interact with various molecular targets. The ethynyl linkages and fluorophenyl groups allow it to engage in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Ethynyl-4-fluorobenzene: Shares the ethynyl and fluorophenyl groups but lacks the pyridine ring.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Contains similar aromatic substitutions but with different functional groups.
Uniqueness: 3,5-Bis[2-(4-fluorophenyl)ethynyl]pyridine stands out due to its combination of ethynyl linkages and a pyridine ring, which confer unique electronic and structural properties. These features make it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific photophysical characteristics.
Properties
Molecular Formula |
C21H11F2N |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
3,5-bis[2-(4-fluorophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C21H11F2N/c22-20-9-5-16(6-10-20)1-3-18-13-19(15-24-14-18)4-2-17-7-11-21(23)12-8-17/h5-15H |
InChI Key |
GNLMFJLNNOSGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CN=C2)C#CC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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